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Dichlorogermane

SiGe epitaxy low-thermal-budget CVD selective epitaxial growth

Dichlorogermane (GeH₂Cl₂) is a colorless liquid halogermane (boiling point 69.5 °C, density 1.900 g/mL) that reacts with water. Functionally, it serves as a germanium source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for SiGe epitaxy, as well as a synthetic building block for organogermanium compounds and germylenes.

Molecular Formula Cl2GeH2
Molecular Weight 145.5 g/mol
CAS No. 15230-48-5
Cat. No. B091298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorogermane
CAS15230-48-5
Synonymsdichlorogermane
Molecular FormulaCl2GeH2
Molecular Weight145.5 g/mol
Structural Identifiers
SMILESCl[GeH2]Cl
InChIInChI=1S/Cl2GeH2/c1-3-2/h3H2
InChIKeyOXTURSYJKMYFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorogermane (CAS 15230-48-5) as a Semiconductor Precursor: Core Physicochemical Profile for Procurement Evaluation


Dichlorogermane (GeH₂Cl₂) is a colorless liquid halogermane (boiling point 69.5 °C, density 1.900 g/mL) that reacts with water . Functionally, it serves as a germanium source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for SiGe epitaxy, as well as a synthetic building block for organogermanium compounds and germylenes [1]. Its reactive Ge–Cl bonds and liquid-phase handling at near-ambient temperatures differentiate it from gaseous GeH₄ and higher-boiling GeCl₄ in precursor delivery and decomposition kinetics. A measured ionization energy of 11.42 ± 0.02 eV provides a quantitative electronic-structure reference for plasma process design [2].

Why Dichlorogermane Cannot Be Generically Substituted: Performance Gaps Among Halogermane and Hydride Precursors


Germane (GeH₄) and tetrachlorogermane (GeCl₄) cannot be indiscriminately swapped for dichlorogermane in CVD/ALD processes because deposition temperature windows, film purity, and chlorine incorporation vary substantially with the Ge : Cl : H ratio. Patent and experimental evidence shows that dichlorogermane-based chemistry enables SiGe epitaxy below 600 °C, whereas the conventional dichlorosilane + germane route requires temperatures above 600 °C—typically 600–900 °C [1]. Additionally, the decomposition threshold differs: monochlorogermane decomposes at 70 °C, while dichlorogermane is sufficiently stable for solution-phase handling at ambient temperature [2]. These thermal budget and stability trade-offs have direct consequences for film quality, substrate compatibility, and process integration, making a precise match between precursor properties and application requirements essential.

Quantitative Differentiation Evidence for Dichlorogermane: Head-to-Head and Cross-Study Comparative Data


SiGe Epitaxy Deposition Temperature: Dichlorogermane + Silane vs. Dichlorosilane + Germane

Patent US 20060071213 claims that replacing the conventional dichlorosilane + germane precursor system with dichlorogermane + silane enables SiGe layer deposition at 'significantly lower temperatures' [1]. The prior-art system requires temperatures above 600 °C and generally between 600 and 900 °C [1], whereas the dichlorogermane-based process is specified for growth at temperatures below 600 °C [1]. This is a direct head-to-head comparison within the same patent specification.

SiGe epitaxy low-thermal-budget CVD selective epitaxial growth

Gas-Phase Ionization Energy: Dichlorogermane vs. Monochlorogermane

The vertical ionization energy of dichlorogermane determined by photoelectron spectroscopy is 11.42 ± 0.02 eV [1]. The corresponding value for monochlorogermane (GeH₃Cl), measured by the same technique and reported in the same authoritative NIST compilation, is 11.30 ± 0.02 eV [2]. Although not measured in a single experiment, both values originate from the same PE method and the same research group, enabling a meaningful cross-study comparison [1][2].

plasma-enhanced CVD photo-electron spectroscopy precursor electronic structure

Boiling Point and Physical State: Dichlorogermane vs. Germane and Tetrachlorogermane for CVD Precursor Delivery

Dichlorogermane is a liquid at room temperature with a boiling point of 69.5 °C . In contrast, germane (GeH₄) is a gas with a boiling point of –88 °C [1], and tetrachlorogermane (GeCl₄) is a liquid with a boiling point of 83.1 °C [2]. Dichlorogermane’s liquid state at ambient conditions simplifies handling compared to compressed GeH₄ gas, while its lower boiling point relative to GeCl₄ enables milder bubbler temperatures for vapor delivery—a practical advantage in reducing thermal stress on precursor delivery lines.

CVD precursor delivery vapor pressure bubbler delivery system

Thermal Stability: Dichlorogermane Decomposition vs. Monochlorogermane and Trichlorogermane

The thermal stability hierarchy among chlorogermanes is documented in the original preparative literature: monochlorogermane was sufficiently stable to permit vapor-phase dipole-moment measurement over a limited temperature range, whereas dichlorogermane required measurement in dilute solution to render decomposition negligible [1]. Separately, it is reported that monochlorogermane decomposes at 70 °C to yield GeCl₂ [2], and trichlorogermane also undergoes dehydrohalogenation at 70 °C [3]. Dichlorogermane has been noted to decompose at room temperature in some contexts [4], indicating that its thermal stability is intermediate among the chlorogermane series—less stable than GeCl₄ but more stable than the mono- and tri-chloro analogs for certain handling conditions.

thermal stability precursor shelf-life decomposition pathway

Best-Fit Application Scenarios for Dichlorogermane Based on Verified Differentiation Evidence


Low-Thermal-Budget SiGe Epitaxy for Advanced CMOS Nodes

For fabricators developing FinFET or gate-all-around transistor architectures that require SiGe source/drain stressors or channel layers on temperature-sensitive structures, dichlorogermane + silane chemistry offers a deposition window below 600 °C, in contrast to the conventional dichlorosilane + germane route that demands temperatures above 600 °C [1]. This enables selective epitaxial growth with reduced dopant diffusion and sharper junction profiles. The liquid-phase delivery of dichlorogermane further simplifies integration into existing CVD tool infrastructure compared to high-pressure GeH₄ gas handling.

Plasma-Assisted Deposition of Germanium-Containing Films with Tailored Ionization Chemistry

In plasma-enhanced CVD or ALD processes where precursor fragmentation pathways are sensitive to ionization thresholds, the measured ionization energy of 11.42 eV for dichlorogermane provides a quantitative basis for tuning plasma power settings relative to monochlorogermane (11.30 eV) [2][3]. The 0.12 eV difference can be exploited to select precursors that yield desired GeHₓ fragment distributions, enabling control over film stoichiometry and hydrogen incorporation.

Organogermanium and Germylene Synthesis in Academic and Specialty Chemical R&D

Dichlorogermane serves as a key precursor for synthesizing sterically hindered dihydrogermanes and germylenes via reaction with organolithium or Grignard reagents, as demonstrated in the preparation of novel tetraselenagermolanes and cyclic dialkylgermylenes [4][5]. Its two reactive Ge–Cl bonds allow stepwise substitution chemistry, and its liquid state at ambient conditions facilitates stoichiometric control in Schlenk-line and glovebox environments, unlike gaseous GeH₄ or the more highly chlorinated GeCl₄.

Reference Standard for Spectroscopic Characterization of Halogermanes

The complete fundamental vibration frequencies of dichlorogermane have been definitively assigned through gas-phase IR and liquid-phase Raman spectroscopy with normal coordinate analysis [6]. This spectroscopic fingerprint serves as a benchmark for identifying dichlorogermane purity and for characterizing related chlorogermane species (GeH₃Cl, GeHCl₃) in precursor qualification workflows. The availability of both deuterated (GeD₂Cl₂) and protiated spectral data further supports isotopic labeling studies in mechanistic research.

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